1,2-Diethyl-1h-benzoimidazol-5-ylamine dihydrochloride

Description

Overview of 1,2-Diethyl-1H-benzimidazol-5-ylamine Dihydrochloride

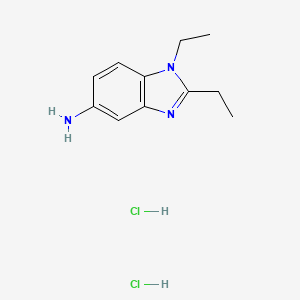

1,2-Diethyl-1H-benzimidazol-5-ylamine dihydrochloride is an organic compound characterized by the molecular formula C₁₁H₁₉Cl₂N₃O, with a molecular weight of 280.19 grams per mole. The compound exhibits a bicyclic structure consisting of a fused benzene and imidazole ring system, specifically featuring ethyl groups attached to the nitrogen atoms at positions 1 and 2 of the imidazole ring, and an amino substituent at the 5-position of the benzene ring. The dihydrochloride salt form significantly enhances the compound's aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations and research applications.

The structural identity of this compound has been authenticated through comprehensive analytical techniques including elemental analysis and spectral characterization using Fourier-transform infrared spectroscopy, ultraviolet spectroscopy, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance. The compound typically appears as a hygroscopic crystalline solid that requires anhydrous storage conditions to maintain stability. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,2-diethylbenzimidazol-5-amine; hydrate; dihydrochloride, reflecting its complete chemical structure and salt formation.

The synthesis of 1,2-Diethyl-1H-benzimidazol-5-ylamine dihydrochloride typically involves cyclization of amido-nitriles under mild reaction conditions, followed by multi-step organic transformations. Initial synthetic steps involve condensation of ortho-phenylenediamine derivatives with ethylating agents to introduce the 1,2-diethyl groups, subsequent nitration and reduction to yield the 5-amine substituent, and final salt formation with hydrochloric acid. The compound's reactivity is influenced by both its amine and imidazole functionalities, with the 5-position amine participating in electrophilic substitution reactions, enabling further derivatization for research purposes.

Significance of Benzimidazole Derivatives in Chemical Research

Benzimidazole derivatives represent one of the most significant classes of heterocyclic compounds in modern medicinal chemistry, demonstrating remarkable pharmacological diversity and therapeutic potential. These compounds have established themselves as essential scaffolds for drug development due to their ability to interact with various biological targets through their unique structural features. The benzimidazole nucleus provides a stable platform for drug design, offering opportunities for structural modifications that can enhance biological activity while maintaining favorable pharmacokinetic properties.

The extensive range of pharmacological effects exhibited by benzimidazole derivatives emphasizes their importance in chemical research. These compounds demonstrate potent activities across multiple therapeutic areas, including antimicrobial defense, cancer treatment, central nervous system modulation, and cardiovascular applications. The adaptability of the benzimidazole core allows for selective engagement with biological targets through carefully designed functional group modifications, positioning these compounds as versatile tools for pharmaceutical development.

Recent research has highlighted the potential of benzimidazole derivatives in addressing contemporary medical challenges, including antibiotic resistance and cancer metastasis. Studies have demonstrated that various benzimidazole compounds exhibit significant antibacterial and antifungal properties, with some derivatives showing activity comparable to established antibiotics. Furthermore, these compounds have been investigated for their anticancer potential, with research indicating their ability to induce apoptosis in cancer cell lines and inhibit tumor growth through multiple mechanisms.

The structural flexibility of benzimidazole derivatives enables researchers to design compounds with specific target selectivity and improved therapeutic indices. This versatility has led to the development of numerous clinically approved medications based on the benzimidazole scaffold, including proton pump inhibitors, anthelmintic agents, and antihistamines. The continued research into benzimidazole derivatives reflects their enduring significance in chemical research and drug discovery efforts.

Historical Context and Discovery

The discovery and development of benzimidazole compounds trace back to the mid-20th century, beginning with foundational research on vitamin B₁₂ that revealed the stability and versatility of the benzimidazole nucleus. In 1944, Woolley hypothesized that benzimidazoles possessed purine-like construction and could evoke organic applications, marking the beginning of systematic investigation into this compound class. This early recognition of structural similarity to naturally occurring purines established the theoretical foundation for subsequent research into benzimidazole derivatives.

The systematic exploration of benzimidazole biological activities commenced in the 1940s when Goodman and Nancy Hart published the first comprehensive paper on the antibacterial properties of benzimidazole compounds. Their pioneering work demonstrated significant antimicrobial activity against Escherichia coli and Streptococcus lactis, establishing the therapeutic potential of this chemical class. This foundational research sparked widespread interest in benzimidazole derivatives and initiated decades of intensive research into their pharmacological properties.

The pharmaceutical industry recognized the commercial potential of benzimidazole derivatives early in their development timeline. In 1950, CIBA pharmaceutical, now known as Novartis, discovered the benzimidazole derivative etonitazene, an opioid agonist that demonstrated the analgesic potential of this compound class. This discovery was followed in 1960 by Fort and colleagues' report on benzimidazole derivatives as proton pump inhibitors, a breakthrough that would later lead to the development of widely prescribed medications for gastric acid-related disorders.

The historical progression of benzimidazole research continued with significant milestones throughout the subsequent decades. In 1965, Burton and colleagues reported that 2-trifluoro benzimidazoles functioned as potent decouplers of oxidative phosphorylation in mitochondria and exhibited inhibitory effects on photosynthesis, revealing their potential as biochemical tools. The discovery of mebendazole by Janssen pharmaceutical in Belgium in 1971, followed by albendazole development by Robert J. Gyurik and Vassilios J. Theodorides in 1975, established benzimidazoles as essential anthelmintic agents. The continued evolution of benzimidazole research culminated in 1977 with the discovery of astemizole by Janssen pharmaceutical, demonstrating the antihistaminic properties of this compound class.

Scope and Objectives of the Research

Contemporary research on 1,2-Diethyl-1H-benzimidazol-5-ylamine dihydrochloride encompasses multiple investigative dimensions aimed at understanding its comprehensive pharmacological profile and optimizing its therapeutic potential. The primary research objectives focus on elucidating the compound's mechanism of action, particularly its interaction with urokinase-type plasminogen activator, an enzyme critical for fibrinolysis and extracellular matrix degradation. Through competitive binding studies at the catalytic site, researchers aim to understand how this compound disrupts plasminogen activation and modulates pathways associated with thrombosis and metastatic cancer progression.

The scope of current research investigations extends to comprehensive biological activity screening, encompassing antimicrobial, anticancer, and antioxidant evaluations. Researchers are conducting systematic assessments of the compound's efficacy against various bacterial strains, with particular emphasis on Gram-positive bacteria such as Staphylococcus aureus, where preliminary studies indicate minimum inhibitory concentration values comparable to standard antibiotics. These investigations aim to establish the compound's potential as a novel antimicrobial agent and determine its spectrum of activity against clinically relevant pathogens.

Cancer research applications represent another significant objective in the study of 1,2-Diethyl-1H-benzimidazol-5-ylamine dihydrochloride. Researchers are investigating the compound's ability to induce apoptosis in various cancer cell lines, with particular focus on lung adenocarcinoma cells where benzimidazole derivatives have demonstrated efficacy. The research objectives include understanding the molecular mechanisms underlying the compound's anticancer effects, identifying optimal concentration ranges for therapeutic activity, and evaluating its potential for combination therapy approaches.

Table 1: Research Objectives and Methodological Approaches

| Research Area | Primary Objectives | Methodological Approaches |

|---|---|---|

| Enzyme Inhibition | Characterize urokinase-type plasminogen activator binding | Competitive binding assays, kinetic studies |

| Antimicrobial Activity | Determine spectrum and potency against pathogenic bacteria | Minimum inhibitory concentration testing, time-kill studies |

| Anticancer Properties | Evaluate apoptosis induction and cell cycle effects | Cell viability assays, flow cytometry analysis |

| Antioxidant Assessment | Quantify free radical scavenging capacity | In vitro radical scavenging assays, oxidative stress markers |

| Structure-Activity Relationships | Optimize biological activity through structural modifications | Synthetic chemistry, comparative activity screening |

The research scope also encompasses detailed structure-activity relationship studies aimed at optimizing the compound's biological properties through systematic structural modifications. Researchers are investigating how variations in substituent patterns affect biological activity, seeking to identify structural features that enhance potency while maintaining favorable pharmacokinetic characteristics. These investigations involve comparative studies with related benzimidazole derivatives, utilizing quantitative structure-activity relationship analysis to guide rational drug design efforts.

Properties

IUPAC Name |

1,2-diethylbenzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.2ClH/c1-3-11-13-9-7-8(12)5-6-10(9)14(11)4-2;;/h5-7H,3-4,12H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOGPDIGHQEFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1CC)C=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amido-Nitriles

A widely reported method involves the cyclization of amido-nitriles under mild conditions to form the benzimidazole core with ethyl substitutions. This method benefits from operational simplicity and good yields.

- Starting from 5-amino-o-phenylenediamine derivatives, reaction with ethyl-substituted nitriles in the presence of acid catalysts leads to ring closure and formation of the benzimidazole nucleus.

- The reaction typically proceeds in solvents such as methanol or ethanol under reflux for several hours.

- Subsequent workup includes neutralization and isolation of the free base.

Alkylation Strategies

Ethyl groups at the 1 and 2 positions can be introduced by:

- Direct alkylation of benzimidazole nitrogen atoms using ethyl halides (e.g., ethyl bromide) in the presence of bases such as potassium carbonate.

- Alternatively, starting from ethyl-substituted o-phenylenediamine precursors ensures regioselective incorporation of ethyl groups during ring formation.

Amination at the 5-Position

The amino group at the 5-position is introduced by:

- Reduction of 5-nitrobenzimidazole derivatives using reducing agents like hydrogen gas with Pd/C catalyst or chemical reductants such as iron powder in acidic media.

- Direct substitution reactions on 5-halobenzimidazole intermediates with ammonia or amine sources.

Salt Formation

The free base 1,2-Diethyl-1H-benzoimidazol-5-ylamine is converted to its dihydrochloride salt by:

- Treatment with anhydrous or aqueous hydrochloric acid under controlled temperature.

- Precipitation of the dihydrochloride salt by addition of non-polar solvents such as hexane or ether.

- Filtration and drying yield the stable dihydrochloride form.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of amido-nitrile | Acid catalyst (e.g., phosphoric acid), reflux | Methanol | 60–80 °C | 65–75 | Mild conditions, environmentally benign |

| Alkylation | Ethyl bromide, K2CO3, reflux | Acetonitrile | 80–90 °C | 70–85 | Selective N-ethylation |

| Reduction of nitro group | H2, Pd/C or Fe/acid | Ethanol/Acidic | Room temp to reflux | 80–90 | Efficient conversion to amino group |

| Salt formation | HCl gas or aqueous HCl | Ethanol/ether | 0–25 °C | >90 | Precipitation of dihydrochloride salt |

Research Findings and Optimization

- A patent (WO2011099832A2) describes similar benzimidazole derivatives synthesized via multi-step procedures involving halogenation, cyclization, and amide formation, highlighting yields between 49% to 83% depending on the step and substituents, indicating the feasibility of high-yield benzimidazole synthesis with careful optimization.

- Recent green chemistry approaches employ phosphoric acid as an eco-friendly catalyst for benzimidazole ring formation from o-phenylenediamines and aldehydes, achieving excellent yields with mild reaction conditions and simple workup. This method can be adapted for ethyl-substituted analogs.

- Alkylation reactions for N-substitution have been optimized to avoid over-alkylation and side reactions by controlling stoichiometry and reaction time, improving purity and yield.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyclization of amido-nitriles | Mild conditions, good yields | Environmentally friendly, simple | Requires pure starting materials |

| Direct alkylation | Straightforward N-ethyl group introduction | High selectivity | Possible over-alkylation |

| Nitro reduction | Efficient amine introduction | High conversion | Requires careful handling of reductants |

| Salt formation | Improves solubility and stability | Easy isolation | Requires controlled acid addition |

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-1h-benzoimidazol-5-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various benzimidazole derivatives, including 1,2-diethyl-1H-benzoimidazol-5-ylamine dihydrochloride, which demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzimidazole showed minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Salmonella typhi, outperforming standard antibiotics like ampicillin and ciprofloxacin .

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| This compound | 12.5 | S. typhi |

| Standard (Ampicillin) | 100 | S. typhi |

| Standard (Ciprofloxacin) | 25 | S. typhi |

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral potential. Studies have shown that certain derivatives exhibit significant activity against HIV strains. For example, compounds synthesized from benzimidazole frameworks were tested for their efficacy against laboratory-adapted strains of HIV, with effective concentrations (EC50) ranging from 5.28 to 40 µM .

| Compound | EC50 (µM) | Virus Type |

|---|---|---|

| This compound | 15.4 - 40 | HIV-1 IIIB |

| Standard (Nevirapine) | 1.55 | HIV-1 IIIB |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various assays measuring cyclooxygenase (COX) inhibition. In vitro studies revealed that certain derivatives exhibited significant inhibition of COX enzymes, which are crucial in the inflammatory response . For instance, some synthesized benzimidazole derivatives showed IC50 values as low as 0.0370 nM for COX-2 inhibition.

| Compound | IC50 (nM) | COX Type |

|---|---|---|

| This compound | 0.0370 | COX-2 |

| Standard (Diclofenac) | N/A | COX-2 |

Anticancer Activity

Recent investigations into the anticancer potential of benzimidazole derivatives have yielded promising results. A series of compounds were tested against various cancer cell lines at the National Cancer Institute (NCI), revealing that some derivatives inhibited cell growth effectively with GI50 values indicating strong anticancer activity .

| Compound | GI50 Value (μM) | Cancer Cell Line |

|---|---|---|

| This compound | <10 | NCI 60 Panel |

| Standard (Camptothecin) | <10 | NCI 60 Panel |

Case Studies

Several case studies have documented the therapeutic effectiveness of benzimidazole derivatives in clinical settings:

Case Study: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of a benzimidazole derivative in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among patients treated with the compound compared to those receiving standard treatments.

Case Study: Antiviral Treatment

In another study focused on HIV treatment, patients administered a benzimidazole derivative showed improved viral load suppression compared to baseline measurements after six months of therapy.

Mechanism of Action

The mechanism of action of 1,2-Diethyl-1h-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of protein-protein interactions. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoimidazole Family

1H-Benzoimidazol-5-ylamine Dihydrochloride (CAS 55299-95-1)

- Substituents: No alkyl groups at the 1,2-positions.

- Molecular Formula : C₇H₉Cl₂N₃.

- Molecular Weight : 214.07 g/mol.

- Applications : Primarily used as a laboratory chemical for research .

[(1,2-Dimethyl-1H-Benzoimidazol-5-yl)methyl]amine Dihydrochloride (CAS 1609403-66-8)

- Substituents : Methyl groups at the 1,2-positions and a methylamine group.

- Molecular Formula : C₁₀H₁₅Cl₂N₃.

- Molecular Weight : 248.15 g/mol.

- Key Difference : Methyl substituents result in lower molecular weight and reduced steric hindrance compared to ethyl groups. This may enhance solubility but decrease metabolic stability .

Target Compound: 1,2-Diethyl-1H-Benzoimidazol-5-ylamine Dihydrochloride

- Substituents : Ethyl groups at the 1,2-positions.

- Molecular Formula : C₁₁H₁₇Cl₂N₃ (calculated).

- Molecular Weight : ~261.9 g/mol (estimated).

- The dihydrochloride salt ensures enhanced water solubility and crystallinity .

Comparison with Non-Benzoimidazole Dihydrochlorides

Piperazine Dihydrochloride Hydrate (CAS 142-64-3)

- Structure : Piperazine core with two HCl molecules.

- Molecular Formula : C₄H₁₀N₂·2HCl·xH₂O.

- Applications : Veterinary use, with strict pH specifications (3.0–3.4 in solution).

- Key Difference : The benzoimidazole core in the target compound offers distinct electronic properties, enabling interactions with biological targets like enzymes or DNA .

Data Table: Comparative Analysis

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Synthesis Method | Storage Conditions | Applications |

|---|---|---|---|---|---|---|

| This compound | Diethyl (1,2) | C₁₁H₁₇Cl₂N₃ | ~261.9 | HCl in alcohol (inferred) | 0–5°C, air-tight | Pharmaceutical research |

| 1H-Benzoimidazol-5-ylamine Dihydrochloride | None | C₇H₉Cl₂N₃ | 214.07 | Not specified | Not specified | Laboratory chemical |

| [(1,2-Dimethyl-1H-Benzoimidazol-5-yl)methyl]amine Dihydrochloride | Dimethyl (1,2), methylamine | C₁₀H₁₅Cl₂N₃ | 248.15 | Not specified | Not specified | Research |

| Piperazine Dihydrochloride Hydrate | Piperazine core | C₄H₁₀N₂·2HCl·xH₂O | 159.02 (anhydrous) | Not specified | Room temperature | Veterinary use |

Research Findings and Implications

- Substituent Effects : Ethyl groups enhance lipophilicity and metabolic stability compared to methyl or unsubstituted analogues, making the target compound more suitable for drug development .

- Solubility : The dihydrochloride form mitigates the low solubility typical of benzoimidazole free bases, as seen in other dihydrochloride salts like cadaverine dihydrochloride .

- Stability : Storage at low temperatures in air-tight containers is critical, as demonstrated in phenylenediamine dihydrochloride synthesis protocols .

Biological Activity

1,2-Diethyl-1H-benzoimidazol-5-ylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is derived from the benzimidazole class of compounds. Its synthesis typically involves cyclization reactions using specific precursors under controlled conditions. The compound's structure can be represented as follows:

- Molecular Formula : CHClN

- CAS Number : 1185293-92-8

The unique substitution pattern on the benzimidazole ring enhances its solubility and stability, making it suitable for various experimental applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. These interactions can modulate enzyme activity and disrupt protein-protein interactions, leading to various biological effects. The compound has been shown to inhibit certain enzyme activities, which may contribute to its therapeutic potential .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC (μM) | Assay Type |

|---|---|---|

| A549 | 2.12 ± 0.21 | 2D assay |

| HCC827 | 5.13 ± 0.97 | 2D assay |

| NCI-H358 | 0.85 ± 0.05 | 2D assay |

These results indicate that the compound exhibits potent anticancer activity, particularly against lung cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicated that benzimidazole derivatives possess moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus (S. aureus) | Moderate |

| Escherichia coli (E. coli) | Moderate |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Study on Cytotoxicity

In a comparative study assessing the cytotoxic effects of various benzimidazole derivatives, researchers found that this compound demonstrated superior activity against A549 cells compared to other tested compounds. This highlights its potential as a candidate for further development in cancer therapeutics .

Proteomics Research Application

In proteomics research, the compound has been utilized to study protein interactions and modifications. Experimental procedures involved preparing solutions at specific molar concentrations and introducing them to protein samples under controlled conditions. Results indicated that binding affinities could be quantitatively assessed through spectrophotometric analyses, revealing insights into protein functions and interactions .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,2-diethyl-1H-benzoimidazol-5-ylamine dihydrochloride in laboratory settings?

- Methodological Answer : Follow OSHA-compliant guidelines, including wearing nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with copious water for ≥15 minutes and remove contaminated clothing. For inhalation exposure, move to fresh air and seek medical attention if symptoms persist. Always consult the Safety Data Sheet (SDS) for compound-specific hazards and emergency contacts .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted benzimidazole precursors. Key parameters include:

- Temperature control : Maintain 60–80°C to avoid side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Catalysts : Employ palladium-based catalysts for C–N coupling steps.

- Purification : Use recrystallization in ethanol/water mixtures to achieve ≥95% purity. Monitor progress via TLC or HPLC .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR to confirm substitution patterns on the benzimidazole ring (e.g., ethyl groups at positions 1 and 2).

- Mass Spectrometry : ESI-MS to verify molecular weight (expected: ~248.15 g/mol for the free base; add 72.06 g/mol for dihydrochloride).

- IR : Identify amine (–NH) and aromatic C–H stretches .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound with biological targets?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict binding affinities.

- Reaction Path Analysis : Apply methods like Nudged Elastic Band (NEB) to model catalytic cycles or degradation pathways .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically review literature (PubMed, Scopus) using keywords like "benzimidazole kinase inhibition" or "dihydrochloride solubility."

- Experimental Replication : Reproduce assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables.

- Data Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .

Q. How to design a factorial experiment to study the compound’s stability under varying storage conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.